Fmoc-S-sulfo-L-cysteine disodium
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Overview
Description
Fmoc-S-sulfo-L-cysteine disodium is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of cysteine during chemical reactions . The compound is often utilized in solid-phase peptide synthesis (SPPS) and proteomics studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-S-sulfo-L-cysteine disodium typically involves the protection of the amino group of cysteine with the Fmoc group. This is achieved through a series of chemical reactions that include the activation of the carboxyl group of the Fmoc reagent and its subsequent reaction with the amino group of cysteine . The reaction conditions often involve the use of organic solvents and bases to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-S-sulfo-L-cysteine disodium undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for protein structure.
Reduction: Disulfide bonds can be reduced back to thiol groups under specific conditions.
Substitution: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Bases: Piperidine, 4-methylpiperidine for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions include:
Disulfide-linked peptides: Formed through oxidation.
Free thiol peptides: Formed through reduction.
Deprotected peptides: Formed through Fmoc removal.
Scientific Research Applications
Fmoc-S-sulfo-L-cysteine disodium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-S-sulfo-L-cysteine disodium involves the protection of the amino group of cysteine, allowing for selective reactions at other functional groups. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, enabling the free amino group to participate in peptide bond formation . The sulfo group enhances the solubility of the compound in aqueous solutions, facilitating its use in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-cysteine: Similar in structure but lacks the sulfo group, making it less soluble in aqueous solutions.
Fmoc-S-acetyl-L-cysteine: Contains an acetyl group instead of a sulfo group, affecting its reactivity and solubility.
Uniqueness
Fmoc-S-sulfo-L-cysteine disodium is unique due to its enhanced solubility and stability, making it particularly useful in aqueous environments and for applications requiring high solubility. The presence of the sulfo group also allows for additional functionalization and modification, expanding its utility in various research fields .
Properties
IUPAC Name |
disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPPKCSTYKCFHX-SQKCAUCHSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NNa2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163558-30-3 |
Source
|
Record name | Fmoc-S-sulfo-L-cysteine disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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